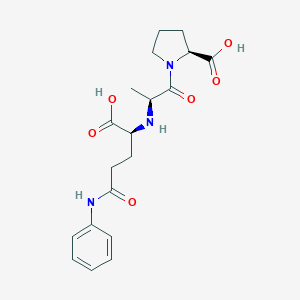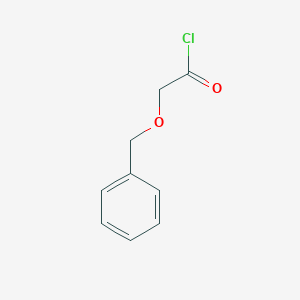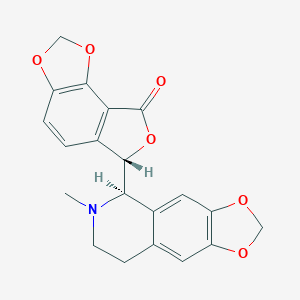
3-(1-Methyl-1H-tetrazol-5-yl)anilin
Übersicht
Beschreibung
3-(1-methyl-1H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-methyl-1H-tetrazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-methyl-1H-tetrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-tetrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische und pharmazeutische Anwendungen
Tetrazol und seine Derivate, einschließlich „3-(1-Methyl-1H-tetrazol-5-yl)anilin“, spielen eine sehr wichtige Rolle in medizinischen und pharmazeutischen Anwendungen . Die Synthese von Tetrazolderivaten kann auf umweltfreundliche Weise erfolgen, wie z. B. die Verwendung von Wasser als Lösungsmittel, milde Bedingungen, ungiftige, einfache Extraktionen, einfache Einrichtung, niedrige Kosten usw., mit guten bis hervorragenden Ausbeuten .
Biologische Aktivität, Synthese und Molekulares Docking
Die Verbindung kann verwendet werden, um die Größe, Form, Ladungsverteilung, Polarität, Wasserstoffbindung und hydrophoben Wechselwirkungen sowohl des Liganden (Arzneimittel) als auch des Rezeptors (Zielort) zu untersuchen . Dies macht es wertvoll im Bereich der Wirkstoffentwicklung und -forschung.
Antibakterielle Aktivität
Tetrazole haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antibakterielle Aktivität . Dies macht „this compound“ zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antifungal-Aktivität
Neben antibakteriellen Eigenschaften zeigen Tetrazole auch antifungale Aktivitäten . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung von Antimykotika eingesetzt werden könnte.
Analgetische Aktivität
Tetrazole, einschließlich „this compound“, haben sich als analgetisch (schmerzlindernd) erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel.
Entzündungshemmende Aktivität
Tetrazole haben sich als entzündungshemmend erwiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Verwendung in der Materialchemie
Tetrazole sind derzeit von Interesse aufgrund ihrer vielfältigen Anwendungen, vor allem im Bereich der Materialchemie . Der stickstoffreiche Heterocyclus von Tetrazolen, einschließlich „this compound“, besitzt sowohl elektronenspendende als auch elektronenziehende Eigenschaften .
Verwendung in energiereichen Materialien
Die Kombination von überlegenen energetischen Strukturfragmenten ist ein praktikabler Weg, um neue energiereiche Materialien zu entwickeln
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
Wirkmechanismus
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to the bioisostere of the carboxylate group .
Mode of Action
Tetrazole derivatives can form hydrogen bonds with biological targets, which may influence the activity of these targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Some tetrazole derivatives have been reported to exhibit antibacterial activity .
Eigenschaften
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-12-2 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

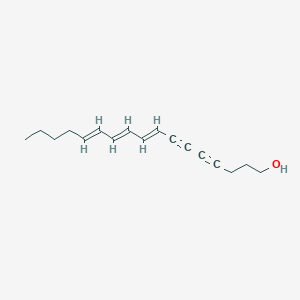
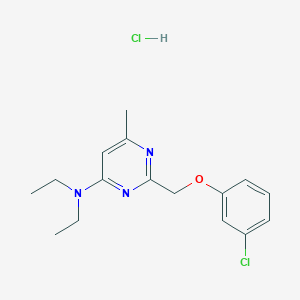
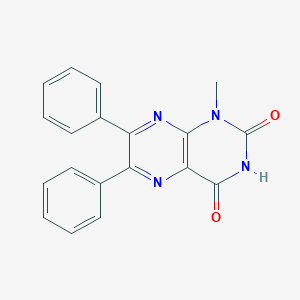
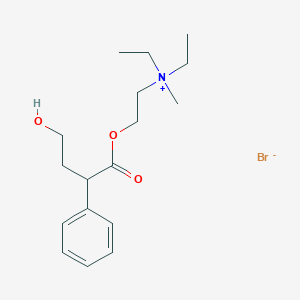
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
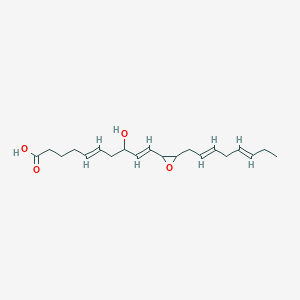
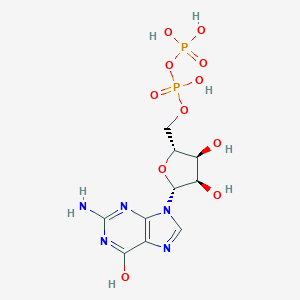
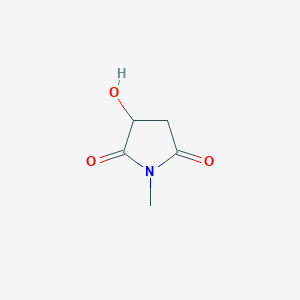


![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
